molecular formula C12H17N5 B11729088 3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine CAS No. 1856075-84-7

3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B11729088
CAS No.: 1856075-84-7
M. Wt: 231.30 g/mol
InChI Key: HZSULJNVIFNJAP-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyclopropyl group, a methyl group, and a pyrazolylmethyl group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable cyclopropylating agent.

    Methylation: The methyl group can be introduced by methylation of the pyrazole ring using methyl iodide or a similar methylating agent.

    Attachment of the pyrazolylmethyl group: The pyrazolylmethyl group can be attached through a nucleophilic substitution reaction using a suitable pyrazolylmethyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using electrophiles like acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyrazole carboxylic acids, while reduction may yield pyrazole alcohols.

Scientific Research Applications

3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine: Similar structure with a propyl group instead of a methyl group.

    Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate: Similar structure with an ethyl ester group.

Uniqueness

3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group imparts rigidity to the molecule, while the pyrazolylmethyl group enhances its reactivity and potential for further functionalization.

Properties

CAS No.

1856075-84-7

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

IUPAC Name

5-cyclopropyl-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C12H17N5/c1-16-10(5-6-14-16)8-13-12-7-11(9-3-4-9)15-17(12)2/h5-7,9,13H,3-4,8H2,1-2H3

InChI Key

HZSULJNVIFNJAP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC2=CC(=NN2C)C3CC3

Origin of Product

United States

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